molecular formula C14H15NSi B1355118 3-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86521-11-1

3-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1355118
CAS No.: 86521-11-1
M. Wt: 225.36 g/mol
InChI Key: DCTOSPSCGVALNI-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound that features a unique combination of a trimethylsilyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of isoquinoline with trimethylsilylacetylene. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the isoquinoline and trimethylsilylacetylene under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the trimethylsilyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((Trimethylsilyl)ethynyl)isoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the trimethylsilyl group.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    3-Ethynylisoquinoline: Similar to 3-((Trimethylsilyl)ethynyl)isoquinoline but without the trimethylsilyl group.

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-isoquinolin-3-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOSPSCGVALNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517604
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-11-1
Record name 3-[2-(Trimethylsilyl)ethynyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86521-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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